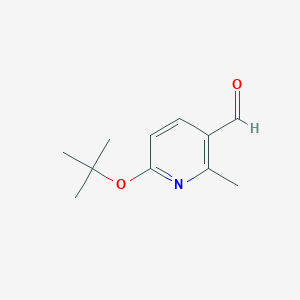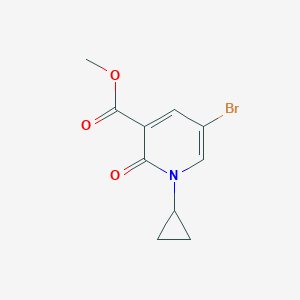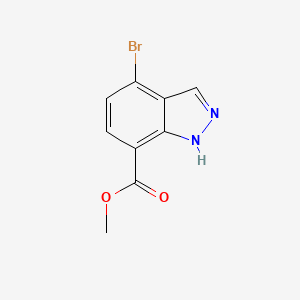
3-bromo-5-(2-fluoropropan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-fluoropropan-2-yl)pyridine (3-Br-5-FP) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is an aromatic amine that is an important building block in organic synthesis. It is a versatile building block for the synthesis of a variety of complex organic molecules. 3-Br-5-FP is also a useful intermediate in the synthesis of a variety of bioactive compounds, such as drugs and agrochemicals.
Applications De Recherche Scientifique
3-bromo-5-(2-fluoropropan-2-yl)pyridine is a useful building block for the synthesis of a variety of complex organic molecules. It is a versatile intermediate in the synthesis of bioactive compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also useful in the synthesis of heterocyclic compounds, such as pyridines and pyrroles. This compound is also used in the synthesis of a variety of natural products, such as alkaloids, terpenoids, and flavonoids.
Mécanisme D'action
The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine is not fully understood. However, it is known that it acts as a nucleophilic reagent and can react with electrophilic species, such as electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions. It can also act as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it can act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It is also known to have anticonvulsant and antinociceptive properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-bromo-5-(2-fluoropropan-2-yl)pyridine for laboratory experiments is its low cost and ease of synthesis. It is also a versatile building block for the synthesis of a variety of complex organic molecules. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
Orientations Futures
The potential applications of 3-bromo-5-(2-fluoropropan-2-yl)pyridine are numerous and varied. It can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of natural products, such as alkaloids, terpenoids, and flavonoids. Additionally, it can be used in the synthesis of heterocyclic compounds, such as pyridines and pyrroles. Further research is needed to explore the potential applications of this compound.
Méthodes De Synthèse
3-bromo-5-(2-fluoropropan-2-yl)pyridine can be synthesized through several different methods. The most common method is the reaction of 2-fluoropropan-2-yl bromide with pyridine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 80-100°C. The reaction can be monitored by TLC or HPLC. The product can be isolated by column chromatography or crystallization.
Propriétés
IUPAC Name |
3-bromo-5-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHUPKZLURGYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)


![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)



![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)

